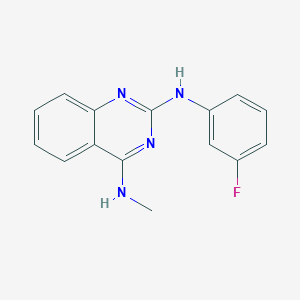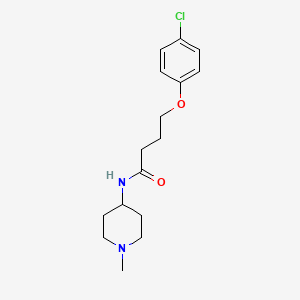
N~2~-(3-fluorophenyl)-N~4~-methyl-2,4-quinazolinediamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~2~-(3-fluorophenyl)-N~4~-methyl-2,4-quinazolinediamine, also known as Gefitinib, is a small molecular inhibitor that targets the epidermal growth factor receptor (EGFR) tyrosine kinase. It is used for the treatment of non-small cell lung cancer (NSCLC) in patients who have not responded to chemotherapy.
Mécanisme D'action
N~2~-(3-fluorophenyl)-N~4~-methyl-2,4-quinazolinediamine works by inhibiting the activity of the EGFR tyrosine kinase. The EGFR is a protein that is overexpressed in many types of cancer cells, leading to uncontrolled cell growth and proliferation. By inhibiting the activity of the EGFR, N~2~-(3-fluorophenyl)-N~4~-methyl-2,4-quinazolinediamine can slow down or stop the growth of cancer cells.
Biochemical and Physiological Effects:
N~2~-(3-fluorophenyl)-N~4~-methyl-2,4-quinazolinediamine has been shown to have several biochemical and physiological effects. It can inhibit the activation of downstream signaling pathways that are involved in cell growth and proliferation. It can also induce apoptosis, or programmed cell death, in cancer cells. Additionally, N~2~-(3-fluorophenyl)-N~4~-methyl-2,4-quinazolinediamine has been shown to have anti-angiogenic effects, meaning that it can inhibit the formation of new blood vessels that are necessary for tumor growth.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N~2~-(3-fluorophenyl)-N~4~-methyl-2,4-quinazolinediamine in lab experiments is its specificity for the EGFR tyrosine kinase. This makes it a valuable tool for studying the role of the EGFR in cancer development and progression. However, one of the limitations of using N~2~-(3-fluorophenyl)-N~4~-methyl-2,4-quinazolinediamine in lab experiments is its potential toxicity to normal cells. Careful dosage and administration are necessary to avoid unwanted side effects.
Orientations Futures
There are several future directions for the study of N~2~-(3-fluorophenyl)-N~4~-methyl-2,4-quinazolinediamine. One direction is the development of new and more effective inhibitors of the EGFR tyrosine kinase. Another direction is the study of the mechanisms of resistance to N~2~-(3-fluorophenyl)-N~4~-methyl-2,4-quinazolinediamine in cancer cells. Understanding these mechanisms could lead to the development of new strategies for overcoming resistance and improving the efficacy of N~2~-(3-fluorophenyl)-N~4~-methyl-2,4-quinazolinediamine in cancer treatment. Finally, the use of N~2~-(3-fluorophenyl)-N~4~-methyl-2,4-quinazolinediamine in combination with other drugs or therapies is another area of future research. Combinatorial approaches have the potential to improve treatment outcomes and minimize toxicity.
Méthodes De Synthèse
The synthesis of N~2~-(3-fluorophenyl)-N~4~-methyl-2,4-quinazolinediamine involves several steps. The first step involves the reaction of 3-chloroaniline with methyl anthranilate to form N-methyl-3-anilino methyl anthranilate. The second step involves the reaction of N-methyl-3-anilino methyl anthranilate with 3-fluoroaniline to form N~2~-(3-fluorophenyl)-N~4~-methyl-2,4-quinazolinediamine. The final product is then purified using various techniques such as column chromatography and recrystallization.
Applications De Recherche Scientifique
N~2~-(3-fluorophenyl)-N~4~-methyl-2,4-quinazolinediamine has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the growth and proliferation of cancer cells by targeting the EGFR tyrosine kinase. It is particularly effective in the treatment of NSCLC, where it has been shown to improve survival rates in patients who have not responded to chemotherapy. N~2~-(3-fluorophenyl)-N~4~-methyl-2,4-quinazolinediamine has also been studied for its potential use in other types of cancer such as breast cancer, ovarian cancer, and head and neck cancer.
Propriétés
IUPAC Name |
2-N-(3-fluorophenyl)-4-N-methylquinazoline-2,4-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FN4/c1-17-14-12-7-2-3-8-13(12)19-15(20-14)18-11-6-4-5-10(16)9-11/h2-9H,1H3,(H2,17,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAJIKGUCVKULCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC(=NC2=CC=CC=C21)NC3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-(3-isopropoxyphenyl)propyl]-1-(methylsulfonyl)-4-piperidinecarboxamide](/img/structure/B5907002.png)


![2,4-difluoro-N-(2-{[2-methyl-6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)benzenesulfonamide](/img/structure/B5907015.png)
![3-[(4-phenyl-1-piperazinyl)methyl]-6-(3-phenylpropyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5907025.png)
![N-[2-(cyclohexylthio)ethyl]-1-(ethylsulfonyl)-3-piperidinecarboxamide](/img/structure/B5907031.png)
![N-[3-methyl-4-(2-oxo-1-pyrrolidinyl)phenyl]-1-(methylsulfonyl)-3-piperidinecarboxamide](/img/structure/B5907035.png)
![1-(ethylsulfonyl)-N-[2-methyl-1-(2-methylphenyl)propyl]-4-piperidinecarboxamide](/img/structure/B5907040.png)
![N-(4-ethoxyphenyl)-4-[2-(ethylamino)-6-methyl-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5907044.png)
![4-({4-[(3-hydroxypropyl)amino]-2-quinazolinyl}amino)benzamide](/img/structure/B5907068.png)
![N,N-dimethyl-4-[6-methyl-2-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinesulfonamide](/img/structure/B5907076.png)
![N-(2-methylphenyl)-N'-(2-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)urea](/img/structure/B5907095.png)
![1-ethyl-N-[(1-isobutyl-1H-imidazol-5-yl)methyl]-5-methyl-1H-pyrazole-4-carboxamide](/img/structure/B5907105.png)
![(2E)-N-methyl-N-{2-[(4-methylphenyl)thio]ethyl}but-2-enamide](/img/structure/B5907119.png)